Cas no 1807204-14-3 (2-Bromo-3-methyl-4-nitrobenzaldehyde)

2-Bromo-3-methyl-4-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-methyl-4-nitrobenzaldehyde
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- インチ: 1S/C8H6BrNO3/c1-5-7(10(12)13)3-2-6(4-11)8(5)9/h2-4H,1H3
- InChIKey: NNLOJWOIMBKBCC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C=CC(=C1C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.9
2-Bromo-3-methyl-4-nitrobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007477-1g |
2-Bromo-3-methyl-4-nitrobenzaldehyde |
1807204-14-3 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
2-Bromo-3-methyl-4-nitrobenzaldehyde 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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2-Bromo-3-methyl-4-nitrobenzaldehydeに関する追加情報
Research Brief on 2-Bromo-3-methyl-4-nitrobenzaldehyde (CAS: 1807204-14-3) in Chemical and Biomedical Applications
2-Bromo-3-methyl-4-nitrobenzaldehyde (CAS: 1807204-14-3) is a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activity, and potential applications in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Bromo-3-methyl-4-nitrobenzaldehyde as a precursor for the synthesis of indole-based kinase inhibitors. The compound's unique bromo and nitro functional groups facilitated efficient cross-coupling reactions, enabling the construction of diverse heterocyclic scaffolds with potent inhibitory activity against tyrosine kinases. The study reported a series of derivatives with IC50 values in the nanomolar range, underscoring the compound's versatility in medicinal chemistry.
Another notable application of 2-Bromo-3-methyl-4-nitrobenzaldehyde was demonstrated in a recent ACS Infectious Diseases publication, where it served as a building block for the development of anti-tubercular agents. The nitro group was strategically reduced to an amine, followed by condensation with various electrophiles to yield Schiff base derivatives. These compounds exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity toward mammalian cells, suggesting their potential as lead candidates for further optimization.
From a synthetic perspective, advances in catalytic methodologies have enhanced the efficiency of transformations involving 2-Bromo-3-methyl-4-nitrobenzaldehyde. For instance, a 2024 Organic Letters study described a palladium-catalyzed C-H activation protocol that leveraged the bromo substituent for regioselective functionalization. This approach streamlined the synthesis of complex aromatic systems, reducing the need for multi-step sequences and improving overall yields.
In conclusion, 2-Bromo-3-methyl-4-nitrobenzaldehyde (CAS: 1807204-14-3) continues to play a pivotal role in chemical and biomedical research. Its applications span from kinase inhibitor development to anti-infective drug discovery, supported by innovative synthetic strategies. Future studies may explore its utility in other therapeutic areas, such as neurodegenerative diseases or inflammation, further expanding its impact on the pharmaceutical industry.
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